Evidence 1: Superior Potency Against Wild-Type BCR-ABL vs. Imatinib
Dasatinib demonstrates substantially higher in vitro potency against unmutated BCR-ABL kinase compared to imatinib. Multiple studies quantify this difference, establishing dasatinib as a more potent inhibitor of the primary oncogenic driver in chronic myeloid leukemia (CML) [1][2].
| Evidence Dimension | In vitro inhibition of wild-type BCR-ABL (fold-difference in potency) |
|---|---|
| Target Compound Data | Dasatinib is 325-fold more potent than imatinib [1]; Dasatinib IC50 is 10- to 100-fold lower than imatinib [2]. |
| Comparator Or Baseline | Imatinib (1st-generation TKI) - baseline potency set at 1X. |
| Quantified Difference | Dasatinib is 325-fold more potent [1] and has an IC50 value that is 10- to 100-fold lower [2] compared to imatinib. |
| Conditions | In vitro biochemical assays against unmutated BCR-ABL kinase [1][2]. |
Why This Matters
This quantified potency advantage is foundational for research applications requiring robust BCR-ABL inhibition, especially in imatinib-resistant or suboptimal response models.
- [1] Dasatinib treatment of chronic-phase chronic myeloid leukemia: analysis of responses according to preexisting BCR-ABL mutations. Müller MC, et al. Blood. 2009;114(22): 1127. (Abstract). View Source
- [2] Kantarjian H, et al. Important therapeutic targets in chronic myelogenous leukemia. Clin Cancer Res. 2007;13(4):1089-1097. View Source
